3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE is a complex organic compound with a unique structure that includes a triazole ring, a butylsulfanyl group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE typically involves multiple steps. The starting materials often include a triazole derivative and a butylsulfanyl compound. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine: Shares a similar triazole structure but differs in the substituents attached to the triazole ring.
5-Bromo-1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents, leading to different chemical properties and applications.
Uniqueness
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE is unique due to its combination of a butylsulfanyl group and a difluoromethyl group, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H15F3N4S |
---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C14H15F3N4S/c1-2-3-8-22-14-20-19-13(12(16)17)21(14)18-9-10-6-4-5-7-11(10)15/h4-7,9,12H,2-3,8H2,1H3/b18-9+ |
InChI Key |
IRCFVYMGEVIYIQ-GIJQJNRQSA-N |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=CC=CC=C2F)C(F)F |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=CC=CC=C2F)C(F)F |
Origin of Product |
United States |
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